N-Desethyl Sunitinib

Vue d'ensemble

Description

N-déséthylsunitinib . Le sunitinib lui-même est un puissant inhibiteur compétitif de l'ATP de plusieurs récepteurs tyrosine kinases, notamment le VEGFR (récepteur du facteur de croissance endothélial vasculaire), le PDGFRβ (récepteur bêta du facteur de croissance dérivé des plaquettes) et le KIT. Ces récepteurs jouent un rôle crucial dans l'angiogenèse, la prolifération cellulaire et la croissance tumorale .

Méthodes De Préparation

La formation de N-déséthylsunitinib se produit lorsque le sunitinib subit une N-déséthylation, catalysée par l'enzyme cytochrome P450 CYP3A4. Malheureusement, les voies de synthèse spécifiques et les conditions réactionnelles de sa préparation ne sont pas largement documentées. sa production implique généralement des processus métaboliques dans le corps ou dans des systèmes in vitro .

Analyse Des Réactions Chimiques

Metabolic Formation via CYP3A4

N-Desethyl sunitinib forms through oxidative N-deethylation of sunitinib mediated by cytochrome P450 3A4 (CYP3A4) . This metabolic reaction reduces the molecular weight by 28 Da, reflected in the mass-to-charge ratio (m/z) shift from 399.01 (sunitinib) to 371.2 (this compound) . Coadministration with CYP3A4 inhibitors or inducers alters systemic exposure, highlighting the enzyme's pivotal role in its pharmacokinetics .

Mass Spectrometric Fragmentation Patterns

Fragmentation pathways were characterized using tandem mass spectrometry (LC-MS/MS):

| Parameter | Sunitinib | This compound | Internal Standard (Sunitinib-d10) |

|---|---|---|---|

| Precursor ion (m/z) | 399.01 [MH⁺] | 371.2 [MH⁺] | 409.1 [MH⁺] |

| Product ion (m/z) | 283.2 | 283.2 | 283.2 |

| Declustering Potential (V) | 231 | 186 | 231 |

| Collision Energy (eV) | 33 | 27 | 33 |

Both compounds share a common fragment ion at m/z 283.2, indicating structural similarity in the core indole-2-one scaffold .

Solubility and Stability Profile

This compound demonstrates pH-dependent solubility and stability:

Solubility Conditions

| Solvent System | Solubility | Physical State |

|---|---|---|

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline | ≥2.5 mg/mL (6.75 mM) | Clear solution |

| 10% DMSO + 90% SBE-β-CD/saline | 0.62 mg/mL (1.67 mM) | Suspended solution |

Stability Findings

-

Plasma: Stable for 6 hours at room temperature and through 3 freeze-thaw cycles .

-

Long-term storage: Maintains integrity for ≥3 months at −70°C .

Chromatographic Separation Dynamics

Analytical methods utilize reversed-phase chromatography with optimized mobile phases:

| Matrix | Mobile Phase Composition | Flow Rate | Column |

|---|---|---|---|

| Human Plasma | Acetonitrile/water (60:40) + 0.1% formic acid | 0.2 mL/min | Waters X-Terra® MS RP18 |

| Mouse Tissues | Acetonitrile/buffer (40:60)* | 0.35 mL/min | C18 UPLC column |

*Buffer = 0.1% formic acid + 5 mM ammonium acetate . Retention times for sunitinib and this compound differ by 0.3-0.5 minutes, enabling baseline resolution .

Protein Binding Characteristics

Equilibrium dialysis studies reveal:

-

Plasma protein binding: ~90% for this compound vs. 95% for sunitinib .

-

Binding partners: Primarily α₁-acid glycoprotein over albumin .

-

Unbound fraction: 10% in physiological conditions, dictating pharmacological activity .

This comprehensive analysis underscores this compound's distinct chemical reactivity profile compared to its parent compound, with implications for therapeutic monitoring and drug interaction management.

Applications De Recherche Scientifique

Pharmacokinetics and Therapeutic Monitoring

N-Desethyl sunitinib is crucial in understanding the pharmacokinetics of sunitinib therapy. Studies indicate that the total trough levels of both sunitinib and this compound correlate with clinical efficacy and safety profiles in patients with metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GISTs) .

Key Findings:

- A pharmacokinetic study showed that monitoring the trough levels of this compound could optimize dosing regimens, improving therapeutic outcomes while minimizing adverse effects .

- The therapeutic drug monitoring (TDM) approach has been validated for routine clinical use, allowing for tailored dosing based on individual patient responses .

Clinical Efficacy in Cancer Treatment

This compound has demonstrated significant antitumor activity as part of combination therapies or as a standalone treatment. Its role has been particularly noted in mRCC and imatinib-resistant GISTs.

Clinical Applications:

- In a cohort study involving patients with mRCC, higher concentrations of this compound were associated with improved progression-free survival and overall survival rates .

- The metabolite's efficacy is enhanced when combined with other treatments, leading to synergistic effects that improve patient outcomes .

Adverse Events and Safety Profile

The safety profile of this compound is closely monitored due to its association with various adverse events, including hand-foot syndrome and thrombocytopenia. Understanding the pharmacokinetic relationship between sunitinib and its metabolite helps mitigate these risks.

Adverse Event Management:

- Studies have shown that patients with lower trough levels of this compound are at increased risk for toxicity, underscoring the need for careful monitoring .

- Adjusting doses based on TDM can reduce the incidence of grade 3 or higher toxicities without compromising efficacy .

Case Studies and Evidence-Based Insights

Several case studies highlight the successful application of this compound in clinical settings:

Mécanisme D'action

N-desethyl Sunitinib likely exerts its effects through similar mechanisms as sunitinib. By inhibiting VEGFR, PDGFRβ, and KIT, it disrupts angiogenesis, tumor growth, and metastasis. The compound interferes with downstream signaling pathways, ultimately affecting cell survival and proliferation .

Comparaison Avec Des Composés Similaires

Bien que le N-déséthylsunitinib partage des caractéristiques structurelles avec le sunitinib, ses propriétés uniques justifient une exploration. Malheureusement, les composés similaires spécifiques ne sont pas explicitement répertoriés dans la littérature disponible. Les chercheurs continuent d'étudier sa singularité et ses avantages potentiels par rapport aux molécules apparentées .

Activité Biologique

N-Desethyl sunitinib (SU12662) is a significant metabolite of sunitinib, a multi-targeted receptor tyrosine kinase inhibitor primarily used in the treatment of advanced renal cell carcinoma and other malignancies. Understanding the biological activity of this compound is crucial, as it exhibits comparable potency to its parent compound, influencing both therapeutic efficacy and adverse effects.

Metabolism and Pharmacokinetics

Sunitinib is predominantly metabolized by cytochrome P450 3A4 (CYP3A4) to form this compound. This metabolic pathway is essential for the pharmacological activity of sunitinib, as this compound retains significant biological activity similar to that of the parent drug . The pharmacokinetics of this compound are characterized by high plasma protein binding (approximately 90%), which influences its bioavailability and therapeutic window .

Table 1: Pharmacokinetic Parameters of Sunitinib and this compound

| Parameter | Sunitinib | This compound |

|---|---|---|

| Half-life (h) | 40-60 | 27-31 |

| Peak Plasma Concentration (Cmax) | Varies by dose | Varies by dose |

| Area Under Curve (AUC) | Higher with CYP3A4 inhibitors | Relatively stable with CYP3A4 inhibitors |

| Protein Binding (% bound) | ~95 | ~90 |

Biological Activity

This compound has been shown to exhibit similar inhibitory effects on multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT. This broad spectrum of activity underlies its role in inhibiting tumor growth and angiogenesis. In vitro studies have demonstrated that this compound can effectively inhibit cell proliferation and induce apoptosis in cancer cell lines, supporting its therapeutic relevance .

Case Study Insights:

- Clinical Outcomes in mRCC Patients : A study involving patients with metastatic renal cell carcinoma (mRCC) found that higher plasma concentrations of both sunitinib and this compound correlated with increased rates of adverse effects such as hand-foot syndrome and thrombocytopenia. The study emphasized the importance of monitoring both compounds for optimizing dosing regimens .

- Impact on Treatment Regimens : Another investigation highlighted that adjusting doses based on the pharmacokinetic profiles of sunitinib and its metabolites could lead to improved patient outcomes while minimizing toxicity. In this study, approximately 66% of patients achieved target trough levels when doses were tailored according to plasma concentrations .

Interaction Studies

Recent research has focused on drug-drug interactions involving this compound. For instance, co-administration with isavuconazole significantly altered the pharmacokinetics of sunitinib but had minimal impact on this compound's levels. This finding suggests that while the parent compound's metabolism may be inhibited, the metabolite's pharmacokinetic profile remains stable under certain conditions .

Propriétés

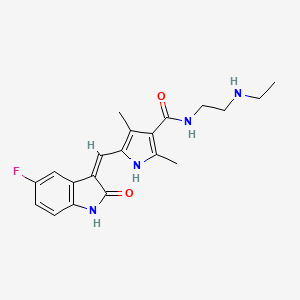

IUPAC Name |

N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O2/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26)/b15-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZNIAKSBJKPQC-GDNBJRDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437828 | |

| Record name | N-Desethyl Sunitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356068-97-8 | |

| Record name | N-Desethyl sunitinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desethyl Sunitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESETHYLSUNITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42LJ35612R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-Desethyl Sunitinib is the primary active metabolite of Sunitinib, a tyrosine kinase inhibitor used to treat various cancers. Both Sunitinib and this compound exert their anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). [, , , ] By blocking these RTKs, they disrupt crucial signaling pathways involved in tumor angiogenesis (blood vessel formation) and tumor cell proliferation, ultimately inhibiting tumor growth. [, , , ]

ANone: While the provided research articles focus on the pharmacological aspects of this compound, they do not delve into its detailed structural characterization like spectroscopic data. For such information, referring to chemical databases or publications specifically dedicated to structural elucidation would be more appropriate.

A: this compound is primarily formed through the metabolism of Sunitinib by the cytochrome P450 enzyme CYP3A4. [] Both Sunitinib and this compound exhibit significant inter-individual variability in their pharmacokinetic parameters. [, ] They are extensively metabolized in the liver and primarily excreted in feces. [] Studies in mice have shown that this compound, like Sunitinib, accumulates in various tissues, including the liver, spleen, and lungs. [] Accumulation of this compound in the brain is restricted by efflux transporters ABCB1 and ABCG2. [, ] Inhibition of these transporters with elacridar can increase brain concentrations of this compound. []

A: While a clear relationship between baseline exposure levels of this compound and Sunitinib efficacy at 3 months was not observed in one study, [] other studies suggest that higher plasma concentrations of this compound may be associated with improved treatment outcomes in patients with metastatic renal cell carcinoma (mRCC). [, ] For instance, one study found that patients with this compound trough concentrations above 15.0 ng/mL showed a trend towards longer progression-free survival and overall survival. [] These findings highlight the potential role of therapeutic drug monitoring to optimize treatment outcomes.

A: While the provided research primarily focuses on this compound's pharmacokinetics and its relationship to Sunitinib's efficacy, one study used Caki-1 cells chronically exposed to Sunitinib to develop resistant clones. [] These resistant cells were found to accumulate this compound, suggesting its potential role in acquired resistance. This model could be used to further investigate the efficacy of this compound against Sunitinib-resistant tumors.

A: Yes, this compound is a substrate for efflux transporters ABCB1 and ABCG2, which are highly expressed at the blood-brain barrier. [] This interaction limits the brain accumulation of this compound. Co-administration of elacridar, a dual inhibitor of ABCB1 and ABCG2, can effectively increase the brain penetration of this compound. []

A: Several analytical methods have been developed and validated for the quantification of Sunitinib and this compound in biological matrices like plasma and urine. [, , , , , , , , ] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used technique due to its sensitivity, specificity, and ability to differentiate between the two compounds and their isomers. [, , , , , , , ]

A: Yes, Sunitinib and this compound are known to undergo light-induced isomerism, which can complicate their accurate quantification. [, , ] To address this, researchers have developed specific analytical methods that either merge the peaks of different isomers [] or employ strategies to avoid the impact of isomerization, such as using a hapten with a similar substructure for antibody development in ELISA. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.